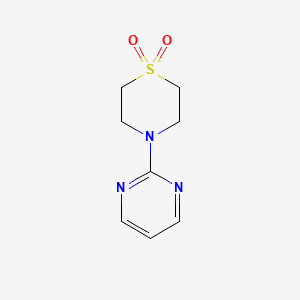

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione

Description

Properties

IUPAC Name |

4-pyrimidin-2-yl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-14(13)6-4-11(5-7-14)8-9-2-1-3-10-8/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULARNDFQIGKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of pyrimidine derivatives with thiomorpholine under specific conditions. One common method involves the use of oxidative dehydrogenation and annulation reactions. For instance, a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization can be employed . The reaction conditions often include the use of catalysts such as copper and reagents like 4-HO-TEMPO .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiomorpholine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Therapeutic Applications

Cancer Treatment

One of the most significant applications of 4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is in oncology. Research has indicated that compounds with a pyrimidine structure can act as inhibitors of specific kinases involved in cancer progression. For instance, pyrimidine derivatives have been shown to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancer types .

Anti-inflammatory Properties

The compound also exhibits potential anti-inflammatory effects. Pyrimidine derivatives have been implicated in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By affecting the synthesis of proteoglycans and modulating glycosidase enzyme activity, these compounds may reduce inflammation and tissue damage associated with these conditions .

Drug Development

Novel Drug Formulations

The compound has been utilized in the design of new drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects. The ability to modify the chemical structure allows for the development of targeted therapies that can interact with specific biological pathways. For example, formulations that include this compound have been explored for their potential to treat conditions characterized by unwanted cellular proliferation .

Combination Therapies

In combination with other therapeutic agents, this compound has shown promise in enhancing the overall effectiveness of treatment regimens. For instance, it can be administered alongside traditional chemotherapeutics to improve their efficacy against resistant cancer cell lines . This synergistic approach is particularly valuable in oncology where multi-drug resistance is a significant hurdle.

Biochemical Research

Mechanistic Studies

In biochemical research, this compound serves as a tool for understanding various biological processes. Its effects on cellular signaling pathways provide insights into mechanisms of disease progression and treatment responses. Studies utilizing this compound help elucidate the role of pyrimidine derivatives in cellular functions such as apoptosis and cell cycle regulation .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of target cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-(Pyrimidin-2-yl)-1λ⁶-thiomorpholine-1,1-dione with structurally related compounds, highlighting key substituents and their implications:

Crystallographic and Physicochemical Properties

- Crystal Packing : Piperazin-1-ium salts () form zigzag chains via N–H···Cl interactions, while phenyl-substituted thiomorpholines () likely exhibit similar hydrogen-bonding networks .

- Thermodynamic Stability : Branched alkyl chains () reduce melting points compared to aromatic analogs, impacting formulation strategies .

Biological Activity

4-(Pyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring attached to a thiomorpholine moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 172.21 g/mol. The presence of both nitrogen and sulfur heteroatoms suggests potential interactions with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

- Inhibition of Aryl Hydrocarbon Receptor (AHR) : The compound has been shown to inhibit the AHR, which plays a crucial role in regulating immune responses and cellular proliferation. This inhibition can lead to decreased tumor growth and enhanced anti-tumor immunity .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : By modulating immune responses and inhibiting pathways associated with cancer cell survival, this compound may serve as a potential therapeutic agent in oncology .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Cancer Treatment

A study involving animal models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit AHR-mediated pathways that promote tumor growth.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited growth in both E. coli and P. aeruginosa, suggesting potential for development as an antimicrobial agent.

Q & A

Q. Basic Characterization

- NMR spectroscopy : ¹H/¹³C NMR identifies tautomerism via chemical shift disparities (e.g., NH protons at δ 10–12 ppm). Dynamic NMR can resolve slow-exchange tautomers .

Advanced Resolution - Variable-temperature (VT) NMR : Discerns equilibrium shifts between keto-enol or thione-thiol forms.

- Complementary techniques : IR spectroscopy (C=O vs. C–S stretches) and SCXRD provide unambiguous assignments .

How are structure-activity relationship (SAR) studies designed to evaluate the biological activity of this compound?

Q. Basic SAR Approaches

- Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization) against targets like kinases or proteases .

- Modular derivatization : Systematic substitution at the pyrimidine C-4 or thiomorpholine N-4 positions to assess activity changes .

Advanced Methodologies - Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., ATP-binding pockets) .

- In vivo pharmacokinetics : Radiolabeled analogs (e.g., ¹⁴C) track metabolic stability and tissue distribution .

How can conflicting data on reaction yields or regioselectivity be reconciled in synthetic routes?

Q. Basic Troubleshooting

- Reproducibility checks : Standardize solvent purity, temperature control, and catalyst batch.

- HPLC-MS monitoring : Identifies intermediate degradation or side products .

Advanced Analysis - Computational modeling : DFT calculations (Gaussian 16) predict regioselectivity in substitution reactions (e.g., Fukui indices for nucleophilic attack sites) .

- Kinetic studies : Stopped-flow NMR or UV-Vis spectroscopy quantifies reaction rates under varying conditions .

What strategies are used to assess the compound’s stability under physiological conditions?

Q. Basic Stability Testing

- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via LC-MS over 24–72 hours .

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .

Advanced Protocols - Forced degradation studies : Use H₂O₂ (oxidative), NaOH (hydrolytic), or heat (40–60°C) to identify degradation pathways .

- Cryopreservation : Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage stability .

How do computational models aid in predicting metabolic pathways for this compound?

Q. Basic Predictions

- In silico tools : SwissADME or ADMET Predictor™ estimate CYP450 metabolism sites and clearance rates .

Advanced Simulations - Molecular dynamics (MD) : GROMACS simulates interactions with metabolic enzymes (e.g., cytochrome P450 3A4) .

- Machine learning : Train models on PubChem BioAssay data to predict metabolite toxicity .

What experimental designs mitigate synthetic challenges in scaling up this compound?

Q. Basic Scale-Up

- Flow chemistry : Continuous reactors minimize exothermic risks in thiomorpholine ring closure .

Advanced Optimization - Design of experiments (DoE) : Response surface methodology (RSM) optimizes parameters (e.g., temperature, stoichiometry) for >90% yield .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.